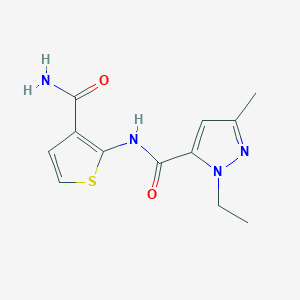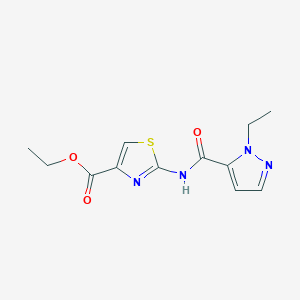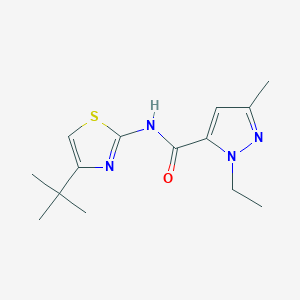
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (NCTP) is a novel pyrazole-based small molecule that has been developed as a potential therapeutic agent for a variety of diseases. NCTP has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, NCTP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is able to reduce inflammation and prevent the formation of tumor-promoting prostaglandins. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may also be able to protect cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may be able to protect cells from oxidative stress and apoptosis. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in two steps. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it an attractive option for use in laboratory experiments. However, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a relatively new compound and its effects on humans are still not fully understood.
Future Directions
The potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent is still being explored. Future research should focus on further elucidating the biochemical and physiological effects of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, as well as its efficacy in treating various diseases. In addition, further studies should be conducted to explore the potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as an inhibitor of COX-2, and to investigate its ability to protect cells from oxidative stress and apoptosis. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in humans.
Synthesis Methods
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from 4-chloro-3-nitropyridine and 2-thiophenecarboxaldehyde in the presence of triethylamine, sodium acetate, and acetic acid. The reaction proceeds through the formation of a Schiff base intermediate followed by cyclization of the intermediate to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the Schiff base intermediate and the second step involving the cyclization of the intermediate to form the desired product.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been tested in a variety of animal models and has been found to be effective in reducing inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-9(6-7(2)15-16)11(18)14-12-8(10(13)17)4-5-19-12/h4-6H,3H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYJLUHCGRZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)